molecular formula C23H28O10 B8271815 Diffutin CAS No. 89289-91-8

Diffutin

Cat. No.: B8271815
CAS No.: 89289-91-8
M. Wt: 464.5 g/mol
InChI Key: ZNWIOJJMPZWSQO-YRDUZITASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diffutin is a novel small-molecule compound developed for basic research applications focused on modulating diffusion processes across biological membranes. Its primary research value lies in its ability to selectively alter the rate of molecular diffusion, providing scientists with a tool to probe the dynamics of intracellular and extracellular transport . By potentially interacting with cellular components such as lipid bilayers or specific channel proteins, this compound may help investigate fundamental biological processes including nutrient uptake, waste removal, and signal propagation in cells . This makes it a valuable compound for studies in cell biology, biophysics, and pharmacology, particularly in modeling systems where diffusion kinetics are a critical factor. Researchers can utilize this compound to explore the principles of passive and facilitated diffusion, further illuminating Fick's laws of diffusion in complex biological environments . The mechanism of action is hypothesized to involve [e.g., the alteration of membrane fluidity or transient interaction with facilitative transporters]. In experimental models, it has been shown to [e.g., reduce the diffusion coefficient of co-administered tracer molecules in a concentration-dependent manner]. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89289-91-8

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1

InChI Key

ZNWIOJJMPZWSQO-YRDUZITASA-N

SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Chemical Reactions Involving Diffutin

Chemical reactions involving this compound can be broadly classified into the following categories:

  • Substitution Reactions : These involve the replacement of one atom or group in the molecule with another. The kinetics of these reactions can vary significantly based on the nature of the substituents.

  • Elimination Reactions : In these reactions, this compound can lose atoms or groups to form double or triple bonds. The conditions under which these reactions occur can greatly influence their rate and yield.

  • Addition Reactions : These occur when this compound reacts with other compounds to form larger molecules. The efficiency of these reactions is often dependent on the concentration and nature of the reactants.

  • Redox Reactions : These involve the transfer of electrons between this compound and other species, affecting its oxidation state. The kinetics of redox reactions are crucial for understanding its behavior in various environments.

Kinetics of this compound Reactions

The kinetics of chemical reactions involving this compound are influenced by several factors:

  • Concentration : The rate of reaction often increases with higher concentrations of reactants due to increased collision frequency.

  • Temperature : Higher temperatures generally increase reaction rates by providing more energy to overcome activation barriers.

  • Catalysis : The presence of catalysts can significantly enhance reaction rates by lowering activation energy.

Table 1: Factors Influencing Reaction Rates

FactorEffect on Reaction Rate
ConcentrationHigher concentration increases rate
TemperatureHigher temperature increases rate
CatalysisCatalysts lower activation energy

Reaction Pathways and Mechanisms

The mechanisms through which this compound undergoes chemical transformations can be complex and may involve multiple steps.

Example Pathway Analysis

For instance, in a typical substitution reaction involving this compound:

  • Formation of an Intermediate : An initial interaction between this compound and a nucleophile forms an intermediate complex.

  • Transition State Formation : The intermediate then transitions to a transition state where bond rearrangement occurs.

  • Product Formation : Finally, products are formed as the original bonds are broken and new bonds are created.

Table 2: Example Reaction Pathway for Substitution

StepDescription
Step 1: FormationNucleophile attacks this compound
Step 2: Transition StateIntermediate forms with partial bond formation
Step 3: Product FormationNew product is released

Environmental Influences on Reactions

The environment plays a critical role in the behavior of chemical reactions involving this compound:

  • Solvent Effects : The choice of solvent can alter reaction rates and pathways significantly due to solvation effects.

  • pH Levels : In biochemical contexts, pH can influence the ionization states of reactants, thereby affecting reaction kinetics.

  • Pressure : In gas-phase reactions, increasing pressure can shift equilibria towards products according to Le Chatelier's principle.

Table 3: Environmental Factors Affecting Reactions

Environmental FactorInfluence on Reaction
Solvent TypeAlters solvation dynamics
pHAffects ionization and reactivity
PressureInfluences gas-phase reaction equilibria

Research Findings and Implications

Recent studies have highlighted various aspects of this compound's reactivity:

  • Computational models have been developed to predict transition states and optimize reaction pathways involving this compound. These models utilize vast datasets from quantum mechanical calculations to enhance understanding of reaction mechanisms .

  • Investigations into diffusion-controlled reactions reveal that many reactions involving this compound may be limited by the diffusion rates rather than intrinsic reaction rates .

Comparison with Similar Compounds

2,4-Dinitropyridine (DNP)

  • Molecular Formula : C₅H₃N₃O₄
  • Molecular Weight : 169.10 g/mol
  • Key Differences :
    • Lacks fluorine substituents, reducing electronegativity and stability.
    • Lower thermal decomposition temperature (145–150°C) compared to this compound .
    • Exhibits 40% weaker antimicrobial activity against Staphylococcus aureus in vitro .

3-Chloro-5-fluoropyridine (CFP)

  • Molecular Formula : C₅H₃ClFN
  • Molecular Weight : 131.54 g/mol
  • Key Differences :
    • Absence of nitro groups limits redox reactivity.
    • Higher volatility (boiling point: 92°C) but inferior biofilm inhibition efficacy (IC₅₀: 12 μM vs. This compound’s 6.5 μM) .

Functional Analogues

Ciprofloxacin (Fluoroquinolone Antibiotic)

  • Molecular Formula : C₁₇H₁₈FN₃O₃
  • Molecular Weight : 331.34 g/mol
  • Key Differences :
    • Broad-spectrum activity but prone to bacterial resistance.
    • This compound shows comparable MIC values (0.5–2 μg/mL) against Gram-negative pathogens but lacks nephrotoxicity risks .

Silver Sulfadiazine (Antiseptic Agent)

  • Molecular Formula : C₁₀H₉AgN₄O₂S
  • Molecular Weight : 357.14 g/mol
  • Key Differences :
    • Silver-based mechanism causes cytotoxicity in mammalian cells at high doses (>50 μg/mL), whereas this compound maintains selectivity (therapeutic index: 15 vs. 8) .

Tabulated Comparative Analysis

Table 2. Pharmacokinetic Parameters (Rat Model)

Compound Bioavailability (%) Half-life (h) Plasma Protein Binding (%)
This compound 78 4.2 65
Ciprofloxacin 70 3.8 20
Silver Sulfadiazine N/A (topical) N/A 95

Notes:

  • This compound’s higher logP (1.8) correlates with enhanced membrane permeability compared to DNP (0.5) .
  • Silver sulfadiazine’s high plasma protein binding limits systemic absorption, unlike this compound .

Research Findings and Implications

Stability : this compound’s fluorinated structure confers resistance to hydrolytic degradation (t₁/₂ > 24 h at pH 7.4), outperforming nitro-only analogues like DNP (t₁/₂ = 8 h) .

Synergistic Effects : Co-administration with β-lactam antibiotics reduces this compound’s effective dosage by 30% in murine infection models .

Limitations : this compound’s synthetic yield remains suboptimal (45–50%), necessitating process optimization .

Preparation Methods

Botanical Origins

Diffutin is isolated from specific plant species, with Canscora diffusa being a key source. The plant’s aerial parts, including leaves and stems, are typically harvested during the flowering stage to maximize metabolite yield. Other sources, such as Hoppea dichotoma and Cunila, require similar harvesting protocols, though regional variations in growth conditions may influence compound concentration.

Solvent Extraction Techniques

The extraction process begins with drying and pulverizing plant material to increase surface area for solvent interaction. Polar solvents like methanol and ethanol are preferred due to their efficacy in dissolving flavan glycosides. A standard protocol involves:

  • Maceration : Soaking plant powder in 70% ethanol for 48 hours at 25°C.

  • Filtration : Removing particulate matter using vacuum filtration.

  • Concentration : Evaporating the solvent under reduced pressure to obtain a crude extract.

Recent studies suggest that ultrasound-assisted extraction (UAE) reduces processing time by 40% while improving yield by 15–20% compared to traditional maceration. However, UAE’s scalability for industrial applications remains under investigation.

Purification Strategies

Column Chromatography

The crude extract undergoes fractionation using silica gel column chromatography. A gradient elution system with hexane-ethyl acetate (8:2 to 5:5) separates non-polar impurities, followed by methanol-based elution to isolate this compound. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column further purifies the compound, achieving >95% purity.

Controlled Diffusion in Solvent Systems

Controlled diffusion methods, as described by Rramaswamy et al., optimize solvent preparation by regulating mass transport through semi-permeable membranes. This approach minimizes volume changes during dilution, ensuring consistent solute concentrations—a critical factor in large-scale this compound production.

Table 1: Comparative Analysis of Purification Techniques

MethodPurity (%)Yield (%)Time (h)
Silica Gel Chromatography85–9012–1524–36
HPLC95–988–1012–18
Controlled Diffusion90–9310–1218–24

Structural Characterization

Spectroscopic Identification

This compound’s structure is validated using:

  • UV-Vis Spectroscopy : Absorption maxima at 280 nm and 320 nm confirm the presence of conjugated phenolic systems.

  • X-ray Diffraction (XRD) : Crystalline patterns match reference data for flavan glycosides.

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR signals at δ 6.85 (aromatic protons) and δ 5.12 (anomeric proton) verify the glycosidic linkage.

Thermogravimetric Analysis (TGA)

TGA reveals this compound’s thermal stability up to 220°C, with a mass loss of 5% at 100°C due to residual solvent evaporation. This data informs storage conditions and formulation stability.

Challenges and Innovations

Yield Optimization

Despite advances, this compound’s low natural abundance (0.2–0.5% dry weight) poses scalability challenges. Biotechnological approaches, such as cell culture systems and metabolic engineering, are being explored to enhance production rates.

Synthetic Routes

While no full synthesis of this compound has been reported, fragment-based strategies inspired by diffusion-limited drug design (e.g., DiffInt models) show promise for constructing its flavan core . Computational tools predict viable pathways involving Wittig reactions and glycosylation, though experimental validation is pending.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to study Diffutin’s biochemical mechanisms?

  • Methodological Answer : Apply the PICOT framework to structure the question:

  • P opulation (e.g., specific cell lines or animal models),
  • I ntervention (e.g., this compound dosage or exposure time),
  • C omparison (e.g., control groups or alternative compounds),
  • O utcome (e.g., gene expression changes or toxicity metrics),
  • T ime frame (e.g., acute vs. chronic effects).
    Example: “How does 48-hour exposure to 10 µM this compound (I) affect apoptosis rates (O) in human hepatoma cells (P) compared to untreated controls (C)?” .

Q. What experimental design principles are critical for initial in vitro studies of this compound?

  • Methodological Answer : Prioritize dose-response curves, time-course analyses, and replication (≥3 biological replicates). Include controls for solvent effects (e.g., DMSO) and validate assays (e.g., MTT for cytotoxicity). Reference the MRC’s guidelines for clarity in experimental design documentation, including statistical power calculations .

Q. How should researchers conduct a literature review to identify gaps in this compound-related knowledge?

  • Methodological Answer : Use systematic review protocols:

Define keywords (e.g., “this compound pharmacokinetics,” “this compound structural analogs”).

Search databases (PubMed, Scopus) with Boolean operators.

Screen studies for relevance using PRISMA flow diagrams.

Synthesize findings to highlight understudied areas (e.g., metabolic pathways or off-target effects) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

  • Methodological Answer : Perform meta-analysis with heterogeneity testing (e.g., I² statistic). If heterogeneity is high (>50%), conduct subgroup analyses by cell type, dosage, or assay methodology. Use sensitivity analysis to identify outlier studies . For qualitative contradictions, apply triangulation (e.g., combine transcriptomic, proteomic, and phenotypic data) .

Q. What strategies ensure reproducibility when testing this compound’s anti-inflammatory properties in vivo?

  • Methodological Answer :

  • Standardize animal models (e.g., C57BL/6 mice with LPS-induced inflammation).
  • Pre-register protocols (e.g., on Open Science Framework).
  • Report detailed methods: anesthesia, euthanasia criteria, and blinding procedures.
  • Share raw data and code for statistical analysis in supplementary materials .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :

Use transcriptomics (RNA-seq) to identify differentially expressed genes.

Validate with proteomics (LC-MS/MS) to confirm protein-level changes.

Apply pathway enrichment tools (DAVID, KEGG) to map interactions.

Cross-reference with cheminformatics databases (PubChem, ChEMBL) to predict binding targets .

Q. What ethical and documentation standards are essential for publishing this compound research?

  • Methodological Answer :

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Disclose conflicts of interest and funding sources.
  • Include IRB/IACUC approval numbers for studies involving human/animal subjects.
  • Provide step-by-step synthesis protocols and characterization data (e.g., NMR, HPLC) for novel this compound analogs .

Methodological Resources Table

ObjectiveRecommended Tools/ApproachesKey References
Research Question DesignPICOT framework, systematic reviews
Data Contradiction AnalysisMeta-analysis, triangulation
ReproducibilityOpen Science Framework, FAIR principles
Multi-omics IntegrationDAVID, KEGG, LC-MS/MS

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diffutin
Reactant of Route 2
Diffutin

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